
3-(4-Bromo-2,6-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 1502404-82-1 . It has a molecular weight of 265.05 . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is 1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(4-Bromo-2,6-difluorophenyl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 265.05 .Aplicaciones Científicas De Investigación
Electrochemical Reduction of Carbon Dioxide
The electrocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO) can be influenced by the presence of weak Brönsted acids, such as 2,2,2-trifluoroethanol, phenol, methanol, and water, enhancing the rate of catalysis and improving the lifetime of the rhenium catalyst. This process involves the stabilization of the rhenium–CO2 intermediate through protonation, facilitating the cleavage of one of the C–O bonds to yield CO. The efficiency of the acid increases with its acidity, indicating a potential application area for similar compounds in enhancing CO2 reduction rates (Wong, Chung, & Lau, 1998).
Synthon for Chemoselective Preparation of Thiazoles
A synthetic protocol leveraging 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of thiazoles, which are valuable in drug discovery. This process allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole, showcasing the compound's utility in facilitating complex organic transformations and its potential as a precursor in radiopharmaceutical applications (Colella et al., 2018).
Glycoconjugate Chemistry
In the field of glycoconjugate chemistry, 3-Bromo-2-(bromomethyl) propyl (dibromoisobutyl or DIB) glycosides have been synthesized and used for creating neoglycolipids, neoglycoproteins, neoglycoparticles, and soluble glycosides. These compounds demonstrate the utility of brominated intermediates in the synthesis of complex biochemical structures, potentially paving the way for advanced biomolecular engineering and therapeutic development (Magnusson et al., 1990).
Recovery of Propionic Acid
The recovery of propionic acid from aqueous solutions via reactive extraction using quaternary amine (Aliquat 336) in various diluents has been explored, showcasing the importance of propionic acid in the chemical, pharmaceutical, and food industries. The study highlights the effectiveness of alcohols as diluents in enhancing the extraction efficiency and preventing phase separation, indicating the potential application of similar acid recovery processes in industrial settings (Keshav, Chand, & Wasewar, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLELMAMHQYOLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2,6-difluorophenyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

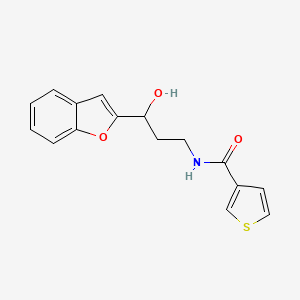
![6-Amino-1-benzyl-5-[ethyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2979464.png)
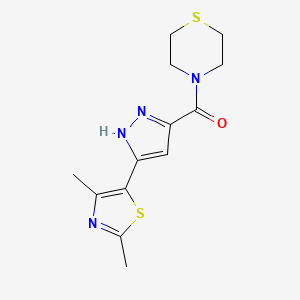

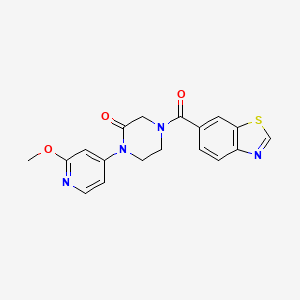
![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)
![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)
![2-[4-(5-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2979475.png)
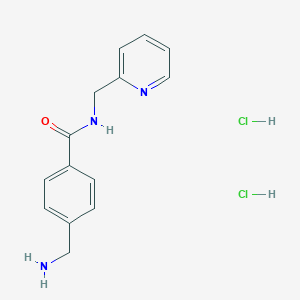
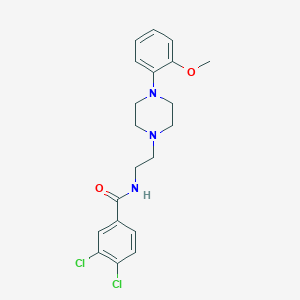

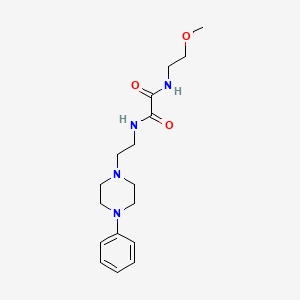
![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
